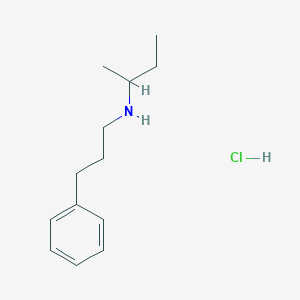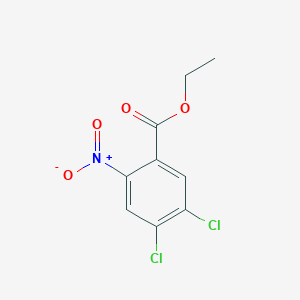
(Butan-2-yl)(3-phenylpropyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride can be achieved through transaminase-mediated synthesis . This process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis
The molecular formula of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride is C13H22ClN . Its molecular weight is 227.78 .Physical And Chemical Properties Analysis
The physical and chemical properties of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride include its molecular structure, melting point, boiling point, density, and molecular weight .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study on the synthesis and characterisation of substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives highlighted the antimicrobial and anti-diabetic screening of these compounds, suggesting their potential in medical applications (Ramya et al., 2017).
Therapeutic Applications
- Research on aminoalkanolic derivatives of xanthone discussed their synthesis, physicochemical properties, and potential antiepileptic activity, indicating their relevance in developing treatments for epilepsy (Marona et al., 1998).
- A study evaluating the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols suggested their potential use in organ transplantation, highlighting the significance of structural modifications for enhanced activity (Kiuchi et al., 2000).
- The antidepressant-like effects of neurokinin receptor antagonists were explored in the forced swim test in rats, indicating the potential of these compounds in treating depression (Dableh et al., 2005).
Pharmacokinetics and Metabolism
- The identification of circulatory and excretory metabolites of a novel nitric oxide donor in rat plasma, bile, urine, and faeces by liquid chromatography–tandem mass spectrometry provided insights into the metabolism of these compounds and their potential therapeutic applications (Li et al., 2011).
Mecanismo De Acción
Target of Action
It has been suggested that the compound may interact with trypsin-1 and trypsin-2 . Trypsin is a serine protease that plays a crucial role in protein digestion and other physiological processes.
Mode of Action
It is hypothesized that it may interact with its targets, trypsin-1 and trypsin-2, leading to changes in their activity
Biochemical Pathways
Given its potential interaction with trypsin-1 and trypsin-2, it may influence protein digestion and other processes regulated by these enzymes . More research is required to elucidate the specific biochemical pathways affected by this compound.
Result of Action
Given its potential interaction with trypsin-1 and trypsin-2, it may influence processes regulated by these enzymes, such as protein digestion
Propiedades
IUPAC Name |
N-(3-phenylpropyl)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13;/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGGIESSKGZHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)(3-phenylpropyl)amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B6344183.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)

amine](/img/structure/B6344199.png)
amine hydrochloride](/img/structure/B6344215.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine](/img/structure/B6344222.png)
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344250.png)
![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)